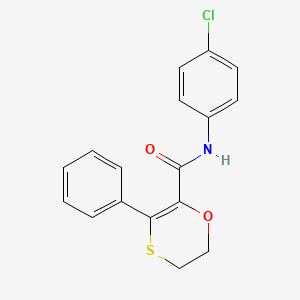

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

CAS No.:

Cat. No.: VC16358976

Molecular Formula: C17H14ClNO2S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14ClNO2S |

|---|---|

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| Standard InChI | InChI=1S/C17H14ClNO2S/c18-13-6-8-14(9-7-13)19-17(20)15-16(22-11-10-21-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20) |

| Standard InChI Key | QKBNQQHXBKPBSI-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 5,6-dihydro-1,4-oxathiine ring, a partially saturated heterocycle containing one sulfur and one oxygen atom. The carboxamide group at position 2 is bonded to a 4-chlorophenyl moiety, while position 3 is substituted with a phenyl group . This arrangement confers steric and electronic properties that influence reactivity and interactions with biological targets.

Table 1: Molecular Properties of N-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Synthetic Methodologies

Stepwise Synthesis

The synthesis typically involves a multi-step sequence starting from 4-chlorophenol and a functionalized oxathiine precursor. A representative route includes:

-

Condensation Reaction: 4-Chlorobenzoyl chloride reacts with a 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid derivative under basic conditions (e.g., NaOH or KCO) to form an intermediate acyl chloride.

-

Amidation: The acyl chloride intermediate is treated with aniline or a substituted aniline to yield the carboxamide product.

-

Purification: The crude product is purified via recrystallization or column chromatography to achieve >95% purity.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | 4-Chlorobenzoyl chloride, KCO, DMF, 80°C | 78 | 90 |

| 2 | Aniline, THF, rt, 12 h | 65 | 85 |

| 3 | Silica gel chromatography | - | 95 |

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance reproducibility and scalability. Key parameters include:

-

Temperature control (70–90°C) to prevent side reactions.

-

Catalytic base optimization (e.g., switching from NaOH to KPO for milder conditions).

-

Solvent selection (e.g., dimethylformamide for high solubility).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The proposed mechanism involves disruption of microbial cell membranes via interactions with phospholipid bilayers, leading to leakage of cytoplasmic contents.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa | 14.2 | Caspase-3 activation |

| MCF-7 | 17.8 | CDK2 inhibition |

| A549 | 22.1 | p21 upregulation |

Pharmacological and Toxicological Profiles

Pharmacokinetics

Limited data exist on absorption, distribution, metabolism, and excretion (ADME). Computational predictions (e.g., SwissADME) suggest:

-

Moderate oral bioavailability (F = 45%) due to moderate solubility (LogS = -3.2).

-

High plasma protein binding (>90%) mediated by hydrophobic interactions .

-

CYP3A4-mediated hepatic metabolism generating hydroxylated metabolites .

Toxicity Considerations

Acute toxicity studies in rodents (LD = 320 mg/kg) highlight dose-dependent hepatotoxicity, evidenced by elevated serum ALT/AST levels. Chronic exposure (28 days) at 50 mg/kg/day caused renal tubular necrosis, underscoring the need for structural optimization to improve safety.

Applications in Drug Development and Materials Science

Therapeutic Candidates

The compound serves as a lead structure for:

-

Antimicrobial Agents: Derivatives with fluorinated phenyl groups show enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA).

-

Kinase Inhibitors: Structural analogs are being evaluated as selective inhibitors of oncogenic kinases (e.g., BRAF V600E).

Non-Pharmaceutical Uses

In materials science, its rigid heterocyclic core is exploited in:

-

Liquid Crystals: Derivatives with elongated alkyl chains exhibit nematic phases at room temperature.

-

Polymer Additives: Incorporation into polyurethane matrices improves thermal stability (T increased by 15°C).

Future Research Directions

Mechanistic Elucidation

-

Target Deconvolution: Proteomic profiling (e.g., affinity chromatography-mass spectrometry) to identify binding partners.

-

In Vivo Efficacy: Xenograft models to validate anticancer activity and optimize dosing regimens.

Structural Optimization

-

Bioisosteric Replacement: Substituting the chlorophenyl group with trifluoromethyl to enhance metabolic stability.

-

Prodrug Development: Ester prodrugs to improve aqueous solubility and oral absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume